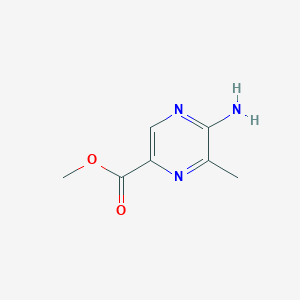

Methyl 5-amino-6-methylpyrazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazine derivatives, such as Methyl 3-amino-6-methylpyrazine-2-carboxylate , are commonly used in the pharmaceutical industry due to their wide range of biological activities. They are often used as building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. Unfortunately, without specific data on “Methyl 5-amino-6-methylpyrazine-2-carboxylate”, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis

Pyrazine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and redox reactions. The specific reactions that “Methyl 5-amino-6-methylpyrazine-2-carboxylate” can undergo would depend on its specific structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, without specific data on “Methyl 5-amino-6-methylpyrazine-2-carboxylate”, I can’t provide a detailed properties analysis .Applications De Recherche Scientifique

Electrocatalytic Carboxylation

A study explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, highlighting a method that avoids the use of volatile and toxic solvents and catalysts. This process, under optimized conditions, produced 6-aminonicotinic acid with high yield and selectivity, showcasing the potential of Methyl 5-amino-6-methylpyrazine-2-carboxylate derivatives in synthesizing valuable pharmaceutical intermediates (Feng et al., 2010).

Synthesis of Pteridin-4-ones

Research on the synthesis of Pteridin-4-ones from 3-amino-2-pyrazincarbonsäuremethylester presents Methyl 5-amino-6-methylpyrazine-2-carboxylate as a starting material for creating compounds with potential inhibitory activity against various biological targets. This synthesis pathway demonstrates the chemical versatility and applicability of Methyl 5-amino-6-methylpyrazine-2-carboxylate in medicinal chemistry (Wamhoff & Kroth, 1994).

Progress in Synthesis Methods

A review on the synthesis of 5-methylpyrazine-2-carboxylic acid, an important pharmaceutical intermediate, includes methods such as chemical synthesis, electrochemical synthesis, and microbial synthesis. The chemical synthesis method is highlighted as the most widely used, underscoring the importance of Methyl 5-amino-6-methylpyrazine-2-carboxylate and related compounds in pharmaceutical manufacturing processes (Bai Jin-quan, 2013).

Corrosion Inhibition Performance

A study on the corrosion inhibition performance of pyranopyrazole derivatives, including compounds related to Methyl 5-amino-6-methylpyrazine-2-carboxylate, for mild steel in HCl solution. This research illustrates the potential of Methyl 5-amino-6-methylpyrazine-2-carboxylate derivatives in applications beyond pharmaceuticals, such as in materials science for protecting metals against corrosion (Yadav et al., 2016).

High-Yield Biocatalytic Production

Research on the high-yield and plasmid-free biocatalytic production of 5-methylpyrazine-2-carboxylic acid, an important pharmaceutical intermediate, demonstrates the use of genetic and genome engineering in Escherichia coli. This study showcases the advancements in biotechnological methods to produce high-value chemicals efficiently and sustainably, marking a significant step forward in the green chemistry application of Methyl 5-amino-6-methylpyrazine-2-carboxylate derivatives (Gu et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for a compound would depend on its potential applications. Pyrazine derivatives have potential applications in the pharmaceutical industry, but without specific information on “Methyl 5-amino-6-methylpyrazine-2-carboxylate”, it’s difficult to predict specific future directions .

Propriétés

IUPAC Name |

methyl 5-amino-6-methylpyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPMMHPKVKRXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-6-methylpyrazine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-2-morpholino-4(3H)-pyrimidinone](/img/structure/B2828395.png)

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828398.png)

![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2828403.png)

![(4-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2828405.png)

![3-[(cyanomethyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2828410.png)

![3-(4-Chlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2828414.png)